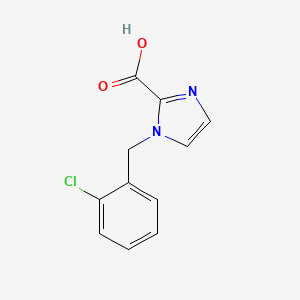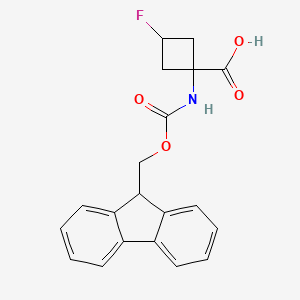![molecular formula C26H22FN3O B2550422 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-04-7](/img/structure/B2550422.png)
(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, also known as CIBP, is a chemical compound that has garnered attention due to its potential applications in scientific research. The compound has a unique chemical structure that has been synthesized through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Antimicrobial and Antimycobacterial Properties
Research has shown that compounds with structural features similar to "(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one" demonstrate significant antimicrobial and antimycobacterial activities. A study by Narasimhan et al. (2011) synthesized and evaluated a series of benzimidazole derivatives for their antimicrobial and antimycobacterial activities, with some compounds showing potency comparable to standard drugs like ciprofloxacin and ethambutol against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents (Narasimhan et al., 2011).
Fluorescent Probes and Photophysical Investigation
Compounds based on the imidazo[1,5-a]pyridine scaffold, which share structural characteristics with the target compound, have been explored as fluorescent probes. Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores, investigating their photophysical properties in organic solvents and their potential as cell membrane probes due to their stable scaffold and remarkable solvatochromic behavior. This indicates the utility of such compounds in biochemical and medical research for studying membrane dynamics and cellular health (Renno et al., 2022).
Antimycobacterial Activity and Drug Design
In the quest to combat multi-drug-resistant tuberculosis, Li et al. (2015) designed and synthesized imidazo[1,2-a]pyridine amide-cinnamamide hybrids, evaluating their antimycobacterial activity against M. tuberculosis. Although these compounds were less active than reference drugs, their promising activity suggests a potential pathway for developing new therapeutic agents against tuberculosis. The study exemplifies the application of such compounds in the design and development of new antimycobacterial drugs (Li et al., 2015).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c27-21-12-4-6-14-23(21)30-18-20(17-25(30)31)26-28-22-13-5-7-15-24(22)29(26)16-8-11-19-9-2-1-3-10-19/h1-15,20H,16-18H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOMIHFZLGEVDJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)


![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2550351.png)



![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550360.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)